molecular formula C18H22N2O4S B2797945 Ethyl 2-(4-butoxybenzamido)-4-methylthiazole-5-carboxylate CAS No. 94263-37-3

Ethyl 2-(4-butoxybenzamido)-4-methylthiazole-5-carboxylate

Cat. No.: B2797945
CAS No.: 94263-37-3
M. Wt: 362.44
InChI Key: INWGMFZINOMXHO-UHFFFAOYSA-N
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Description

Ethyl 2-(4-butoxybenzamido)-4-methylthiazole-5-carboxylate is an organic compound with a complex structure that includes a thiazole ring, a butoxybenzamido group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-butoxybenzamido)-4-methylthiazole-5-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the butoxybenzamido group and the ethyl ester. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-butoxybenzamido)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the thiazole ring or the butoxybenzamido group.

    Reduction: This reaction can reduce specific functional groups, potentially altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 2-(4-butoxybenzamido)-4-methylthiazole-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or as a probe for biological pathways.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-butoxybenzamido)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(4-butoxybenzamido)-4-(4-methylphenyl)thiophene-3-carboxylate: This compound has a similar structure but includes a thiophene ring instead of a thiazole ring.

    Ethyl 2-(4-butoxybenzamido)-4-methylthiazole-5-carboxylate analogs: These compounds may have different substituents on the thiazole ring or the butoxybenzamido group.

Uniqueness

This compound is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

IUPAC Name

ethyl 2-[(4-butoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c1-4-6-11-24-14-9-7-13(8-10-14)16(21)20-18-19-12(3)15(25-18)17(22)23-5-2/h7-10H,4-6,11H2,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INWGMFZINOMXHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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